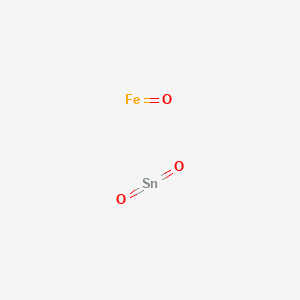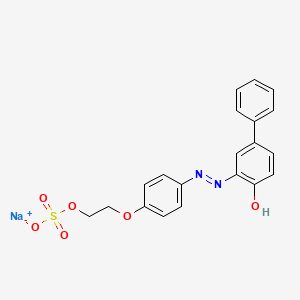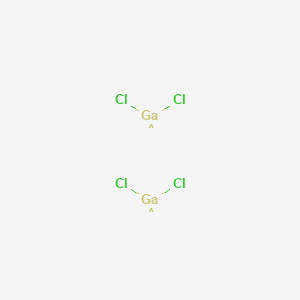
Gallium (II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Gallium (II) chloride and its derivatives involves the reaction of gallium (II) chloride with different reagents under varying conditions. For example, the preparation and structural characterization of gallium compounds derived from gallium(II) chloride have been demonstrated through reactions with 4-methylpyridine, producing compounds with significantly different structural properties due to small variations in reaction conditions (Gordon et al., 1997). Another study outlines the synthesis of bulky gallium chlorides by reacting GaCl3 with t-BuLi and CyMgCl, showcasing the impact of bulky groups on the compound's structure (Atwood et al., 1992).
Applications De Recherche Scientifique
Trace Analysis and Preconcentration
Gallium (II) chloride is instrumental in sensitive and selective methods for the on-line preconcentration, separation, and determination of trace levels of gallium. Anthemidis, Zachariadis, and Stratis (2003) developed a method utilizing a flow injection with flame atomic absorption spectrometry. This technique involves the sorption of the gallium chloride complex onto polyurethane foam, followed by elution and direct introduction into an atomic absorption spectrometer for quantification. This method has been successfully applied in analyzing commercial aluminum alloys, natural waters, and urine, showcasing its versatility in trace analysis of gallium Anthemidis, A., Zachariadis, G., & Stratis, J. (2003).
Material Science and Electronics
Gallium (II) chloride finds extensive use in the field of materials science and electronics. For instance, Beachley, Gardinier, and Churchill (2000) synthesized and characterized gallium (II) compounds stabilized by β-diketonate ligands, providing insights into the molecular structure and potential applications in electronic materials. These compounds feature direct gallium-gallium bonds and offer unique properties for the development of advanced materials Beachley, O. T., Gardinier, J. R., & Churchill, M. (2000).
Environmental and Recycling Studies
In environmental sciences and recycling processes, gallium (II) chloride serves as a crucial component. Nayak and Devi (2017) developed an efficient solvent extraction process for gallium (III) from acidic chloride medium using the ionic liquid Cyphos IL 104. This process highlights the significance of gallium (II) chloride in the recovery and recycling of gallium from various sources, including industrial waste, showcasing its environmental applications Nayak, S., & Devi, N. (2017).
Analytical Chemistry
In analytical chemistry, the role of gallium (II) chloride is exemplified in the preconcentration and speciation analysis of gallium. Doğutan, Filik, Demirci, and Apak (2000) developed a method using a modified Amberlite XAD-2 resin for the selective preconcentration of Ga from solutions. This technique enables the effective differentiation and analysis of Ga(III) species, essential for the processing and high-level purification of gallium for semiconductor and laser manufacturing Doğutan, M., Filik, H., Demirci, S., & Apak, R. (2000).
Novel Applications and Research
The exploration of new applications for gallium (II) chloride continues to be a vibrant area of research. Dickey (2014) discussed the emerging applications of liquid metals, including gallium, highlighting the role of gallium's oxide layer in creating innovative solutions for soft electrodes, sensors, and self-healing circuits. This research underscores the expanding scope of gallium (II) chloride in advancing technologies and materials Dickey, M. (2014).
Safety And Hazards
Orientations Futures
Gallium and its compounds have been gaining attention in various fields such as semiconductors, light emitting diode (LED), catalysis, and medicine . With the development of nanomaterials and clathrates, the progress of manufacturing technology, and the emergence of synergistic antibacterial strategies, the applications of gallium have greatly improved, and the scope of application in medical systems has expanded .
Propriétés
InChI |
InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPABRPCBSKKS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga]Cl.Cl[Ga]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ga2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium (II) chloride | |
CAS RN |
13498-12-9 |
Source


|
| Record name | Gallium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




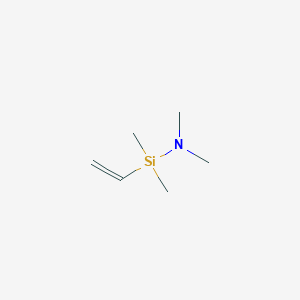
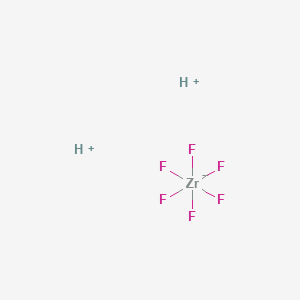
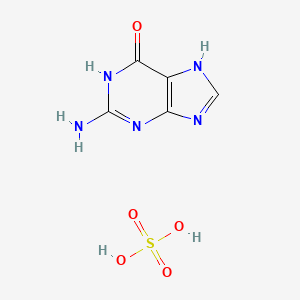
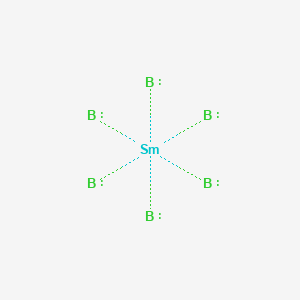
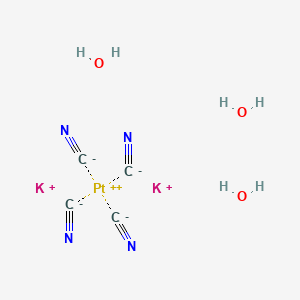
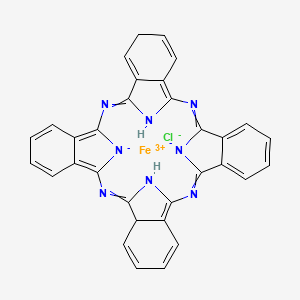
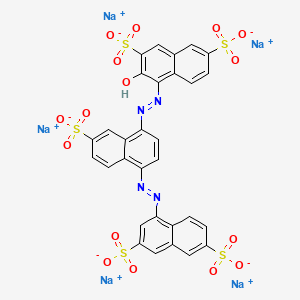
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

